molecular formula C9H8N2O2S B3000433 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338416-12-9

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No. B3000433
CAS RN: 338416-12-9
M. Wt: 208.24
InChI Key: PNQCDZYSJGCBOJ-DAXSKMNVSA-N
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Description

The compound "3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione" is a derivative of thieno[3,4-b]pyrazine, which is a class of compounds known for their interesting chemical properties and potential applications. Thieno[3,4-b]pyrazines are heterocyclic compounds that have been synthesized through various methods and have been studied for their structural and reactivity characteristics .

Synthesis Analysis

The synthesis of thieno[3,4-b]pyrazines typically involves the preparation of the precursor 3,4-diaminothiophene, followed by reactions with alpha-diones. A general synthetic route has been developed that eliminates problems in the preparation of the precursor and utilizes organocuprates with oxalyl chloride to prepare the thieno[3,4-b]pyrazine and its disubstituted analogues in high yield . Additionally, the synthesis of related compounds, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, has been achieved through reactions of S-nucleophiles or condensation reactions .

Molecular Structure Analysis

The molecular structure of thieno[3,4-b]pyrazine derivatives has been characterized using various techniques, including X-ray diffraction. For instance, the structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was confirmed by X-ray diffraction, revealing a planar molecule that forms uniform parallel stacks with a specific interplanar spacing . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thieno[3,4-b]pyrazine derivatives undergo various chemical reactions, which are important for their functionalization and application in different fields. The reactivity of these compounds has been studied, including their electrochemical properties and acidity constants (pK(a)) . The synthesis of related pyridine derivatives from thienyl-containing compounds also involves multiple reaction steps, including condensation and substitution reactions, leading to a variety of products with potential antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-b]pyrazine derivatives are influenced by their molecular structure. The planar arrangement and partial separation of charge in some derivatives can lead to specific stacking behaviors and electronic properties . The synthesis and characterization of these compounds, including their NMR spectroscopy data, provide insights into their physical properties, such as solubility, melting points, and stability, as well as their chemical properties, like reactivity towards different reagents and potential biological activities .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Derivatives : A series of 2,5-di(aryleneethynyl)pyrazine derivatives, including those related to 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione, were synthesized, showing potential for various applications due to their unique structural and optoelectronic properties (Zhao et al., 2004).

  • Optoelectronic Properties and Device Application : The derivatives of thieno[3,4-b]pyrazine-based donor−acceptor copolymers showed broad optical absorption bands extending into the near-infrared region, indicating their potential use in optoelectronics and field-effect charge transport (Zhu, Champion, & Jenekhe, 2006).

  • Coordination Polymers for Chemical Sensors : The use of thieno[3,4-b]pyrazine-based compounds in coordination polymers with potential applications as chemical sensors was investigated. These polymers exhibited interesting structural features and reversible solvent-induced polymerization with color change, suggesting potential sensor applications (Hallale, Bourne, & Koch, 2005).

Polymer Synthesis and Properties

  • Low Band-Gap Polymers : Research into low band-gap polymers, including polythienopyrazines, showed potential applications in solar cells. These polymers exhibited properties like broad UV–visible absorption spectra and efficiencies in photovoltaic device fabrication (Petersen et al., 2007).

  • Structural and Electrochemical Studies : The structure, electrochemical properties, and reactivity of 2,3-disubstituted thieno[3,4-b]pyrazines were characterized, providing insights into their potential use in various scientific and technological applications (Kenning et al., 2002).

Biological and Medicinal Research

  • Synthesis for Biological Activity : Thienopyrimidine derivatives, including those related to 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione, were synthesized with the aim of producing compounds with high biological activity. These derivatives showed potential as inhibitors of various biological processes and for applications in medicine (El-Gazzar, Hussein, & Aly, 2006).

  • Antimicrobial Activity : Another study focused on the synthesis of thienopyrimidine derivatives with potential antimicrobial activity. This research highlights the potential use of these compounds in developing new treatments against bacterial and fungal infections (Hussein, 2007).

Miscellaneous Applications

  • Novel Polymeric Materials : The direct C–H arylation of thieno[3,4-b]pyrazine was reported, leading to the synthesis of advanced oligomeric and polymeric materials. This method shows promise in creating materials with altered photophysical and electrochemical properties for various applications (Abdo et al., 2012).

  • Synthetic Approaches to Heterocyclic Compounds : Research into the synthesis of polyfunctionally substituted pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including evaluations of their anti-tumor activities, offers insights into the potential pharmaceutical applications of these compounds (Mohareb, Abdallah, & Abdelaziz, 2014).

properties

IUPAC Name

(3Z)-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCDZYSJGCBOJ-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC2=CC=CS2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C\C2=CC=CS2)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione

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